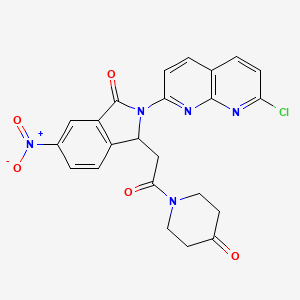
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperidinone core, a naphthyridine moiety, and an isoindolone group
准备方法
The synthesis of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the piperidinone core, followed by the introduction of the naphthyridine and isoindolone groups through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to achieve the desired product.
化学反应分析
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amines, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: This reaction can form new carbon-carbon or carbon-heteroatom bonds, often using reagents like aldehydes, ketones, or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or extended molecular frameworks.
科学研究应用
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.
相似化合物的比较
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-5-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- can be compared with other similar compounds, such as:
4-Piperidinone, 1-((6-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-: This compound has a similar structure but differs in the position and type of substituents, leading to different chemical and biological properties.
4-Piperidinone derivatives: Various derivatives with different substituents on the piperidinone core can exhibit unique reactivity and applications.
Naphthyridine-based compounds: These compounds share the naphthyridine moiety and can have similar biological activities but differ in their overall structure and properties.
属性
CAS 编号 |
103255-82-9 |
|---|---|
分子式 |
C23H18ClN5O5 |
分子量 |
479.9 g/mol |
IUPAC 名称 |
2-(7-chloro-1,8-naphthyridin-2-yl)-6-nitro-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H18ClN5O5/c24-19-5-1-13-2-6-20(26-22(13)25-19)28-18(12-21(31)27-9-7-15(30)8-10-27)16-4-3-14(29(33)34)11-17(16)23(28)32/h1-6,11,18H,7-10,12H2 |
InChI 键 |
AXKCAYVSDONYLE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=O)C(=O)CC2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



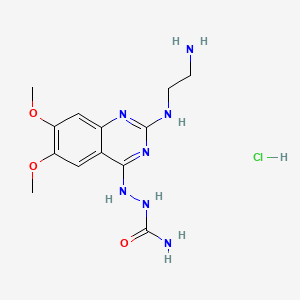

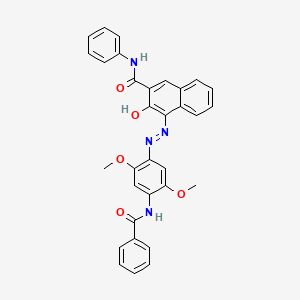

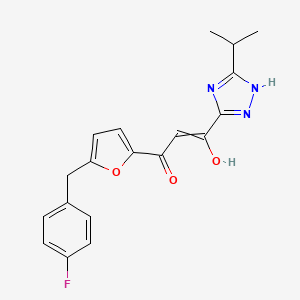

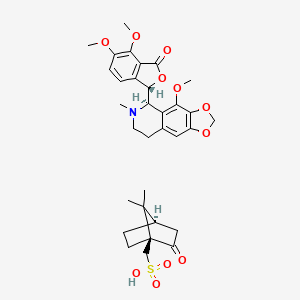
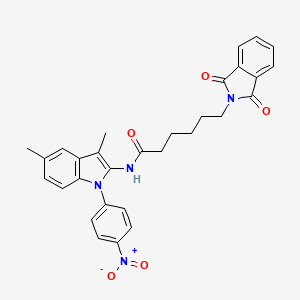
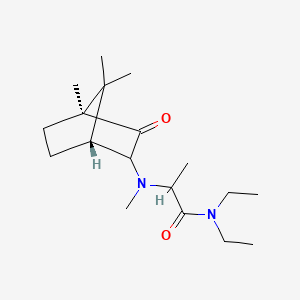
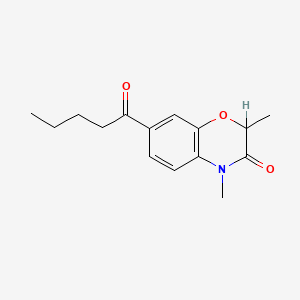

![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)

